d-Myo-inositol 4-monophosphate ammonium salt

Descripción general

Descripción

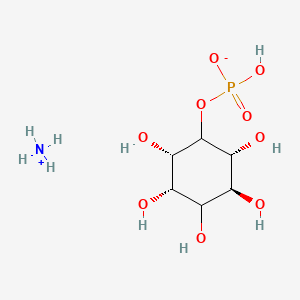

D-myo-Inositol-4-phosphate (Ins (4)P1) is a member of the inositol phosphate (InsP) molecular family that plays critical roles as small, soluble second messengers in the transmission of cellular signals .

Synthesis Analysis

Ins (4)P1 can be formed by dephosphorylation of Ins (1,4)P2 by inositol polyphosphate 1-phosphatase or dephosphorylated to inositol by inositol monophosphatase .Molecular Structure Analysis

The molecular formula of D-myo-Inositol-4-phosphate (ammonium salt) is C6H11O9P • NH4 .Chemical Reactions Analysis

Ins (4)P1 can be formed by dephosphorylation of Ins (1,4)P2 by inositol polyphosphate 1-phosphatase or dephosphorylated to inositol by inositol monophosphatase .Physical And Chemical Properties Analysis

The molecular weight of D-myo-Inositol-4-phosphate (ammonium salt) is 277.2 . It is a lyophilized powder and soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

D-Myo-inositol 4-monophosphate ammonium salt is synthesized from myo-inositol and has been studied for its biological activity. Reese and Ward (1987) described the conversion of myo-inositol into the ammonium salts of racemic and enantiomerically pure D-myo-inositol 1,4,5-trisphosphate. They found that the n.m.r. spectroscopic properties and biological activity of synthetic and naturally-isolated forms are virtually identical (Reese & Ward, 1987).

Quantitative Analysis

A sensitive method for quantifying the mass of inositol phosphates, including inositol monophosphate, bisphosphate, trisphosphate, and tetrakisphosphate, in biological samples has been developed. This method, described by Datorre, Corr, and Creer (1990), uses ammonium sulfate gradient elution anion exchange column chromatography, and the myo-inositol derived from each inositol phosphate species is quantified by gas chromatography-mass spectrometry (Datorre, Corr, & Creer, 1990).

Cellular Distribution and Impact

Liu, Villalta, and Sturla (2009) developed a method for the separation and simultaneous quantitation of myo-inositol and different naturally occurring phosphorylated inositol compounds in cells and plant sources. This study helps in understanding the role of inositol phosphates in nutrition, cellular processes, diseases, and their modulation by diet (Liu, Villalta, & Sturla, 2009).

Coordination Chemistry

Kremer et al. (2020) focused on the interaction of myo-inositol phosphates, especially myo-inositol hexakisphosphate (InsP6), with cations. They highlighted the importance of this interaction in understanding the function of these molecules in eukaryotic cells, especially considering the strong association of phytate with simple inorganic and organic ammonium cations in solution (Kremer et al., 2020).

Metabolic Role in Plants

Loewus and Murthy (2000) discussed the multifunctional position of myo-inositol in plant biochemistry and physiology. They highlighted its metabolic aspects and impact on growth and development, emphasizing the conversion of D-glucose-6-P to 1L-myo-inositol-1-P as a critical step in its biosynthesis (Loewus & Murthy, 2000).

Safety And Hazards

Propiedades

IUPAC Name |

azanium;[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);1H3/t1?,2-,3-,4-,5+,6?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMBBOONLXQKLK-GEXMZCQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)(O)[O-])O)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

d-Myo-inositol 4-monophosphate ammonium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-1H-pyrido[3,4-b]indole-5,6(2H,9H)-dione](/img/structure/B587027.png)

![Bicyclo[2.2.2]octane-2-carboxaldehyde, 2-hydroxy- (9CI)](/img/no-structure.png)

![6-[(Pentan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B587035.png)

![1-O-(2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoyl)-beta-L-glucopyranuronic acid](/img/structure/B587046.png)